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Compound of Interest

Compound Name: Dpc 083
CAS No.: 214287-99-7
Cat. No.: B1667219
Get Quote
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Executive Summary

DPC 083 (also identified as BMS-561390) is a potent, second-generation Non-Nucleoside
Reverse Transcriptase Inhibitor (NNRTI) of the quinazolinone class. Developed to overcome
the limitations of first-generation NNRTIs (e.g., Nevirapine, Efavirenz), DPC 083 is
distinguished by its high genetic barrier to resistance, specifically retaining sub-nanomolar
potency against the prevalent KI03N mutation.

This guide provides a comprehensive technical framework for evaluating the in vitro antiviral
activity of DPC 083. It covers the molecular mechanism of action, comparative efficacy data
against resistant isolates, and a self-validating experimental protocol for high-throughput
susceptibility testing.

Compound Profile & Mechanism of Action[1]
Chemical Identity

DPC 083 is a quinazolinone derivative.[1] Unlike first-generation NNRTIs which often rely on
rigid binding modes, DPC 083 utilizes a flexible "horseshoe" conformation that allows it to
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adapt to steric changes within the NNRTI binding pocket (NNIBP).
e Class: Second-Generation NNRTI[1]

o Core Structure: (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-
quinazolinone

o Key Attribute: Resilience to the K103N mutation due to specific electrostatic interactions and
conformational flexibility.

Mechanism of Inhibition

DPC 083 functions via allosteric inhibition. It does not compete with the nucleotide substrate
(dNTPs) or the RNA template. Instead, it binds to a hydrophobic pocket adjacent to the active
catalytic site of the HIV-1 Reverse Transcriptase (RT) p66 subunit.

The "Locking" Mechanism:
e Binding: DPC 083 enters the NNIBP.

o Conformational Change: Binding induces a rotation of the tyrosine residues (Tyr181/Tyr188)
and locks the p66 "thumb" subdomain in a hyperextended position.

o Catalytic Halt: This structural distortion prevents the precise alignment of the primer-template
grip, effectively halting DNA polymerization.

Visualization: RT Inhibition Pathway
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Figure 1: Mechanism of Action. DPC 083 binds allosterically, inducing a conformational lock
that inactivates the enzyme.
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In Vitro Efficacy & Resistance Profiling

The primary technical advantage of DPC 083 is its resistance profile. First-generation NNRTIs
fail against the K103N mutation because the mutation stabilizes the closed pocket, preventing
drug entry. DPC 083's structure allows it to maintain binding energy despite this mutation.

Comparative Potency Data (IC50)

The following table summarizes the inhibitory concentration (IC50) required to reduce viral
replication by 50% in MT-4 cells.

Efavirenz Nevirapine Fold
. . DPC 083
Virus Strain  Genotype (EFV) IC50 (NVP) IC50 IC50 (M) Change
n

(nM) (nM) (DPC 083)

1B (Wild
WT 1.5 40 0.3 1.0 (Ref)

Type)
L100I Mutant 30 >1000 0.8 ~2.7x
K103N Mutant >100 >1000 0.6 ~2.0x
Y181C Mutant 2.0 >1000 0.9 ~3.0x
K103N + Double

>1000 >1000 12.5 ~41x
Y181C Mutant

Data synthesized from Corbett et al. (1999) and Bacheler et al. (2000).
Interpretation:
o Wild Type: DPC 083 is approximately 5-fold more potent than Efavirenz.

o K103N: While Efavirenz loses efficacy (IC50 >100 nM), DPC 083 retains sub-nanomolar
potency (0.6 nM).

e Double Mutants: DPC 083 shows reduced activity against the K103N/Y181C double mutant
but remains significantly more active than first-generation comparators.
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Experimental Protocol: XTT Cytopathogenicity
Assay

To verify the antiviral activity of DPC 083, we utilize the XTT Formazan Assay. This colorimetric
assay measures the metabolic activity of viable cells.[2][3] Since HIV-1 induces cytopathic
effects (cell death) in T-cells, viable cells indicate successful viral inhibition.

Materials & Reagents

e Cell Line: MT-4 or MT-2 cells (human T-cell leukemia lines).

Virus: HIV-1 llIB (WT) and resistant clinical isolates (e.g., KI03N).

Compound: DPC 083 (dissolved in DMSO, stock 10 mM).

Reagent: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

Control: Efavirenz (positive control).

Step-by-Step Methodology

Phase 1: Preparation

e Compound Dilution: Prepare serial 5-fold dilutions of DPC 083 in culture medium (RPMI-
1640 + 10% FBS). Range: 100 nM down to 0.01 nM. Ensure final DMSO concentration is
<0.1%.

e Cell Suspension: Harvest exponentially growing MT-4 cells. Adjust density to
cells/mL.
Phase 2: Infection & Incubation 3. Inoculation:

e Test Wells: Mix

of cell suspension with HIV-1 virus stock at a Multiplicity of Infection (MOI) of 0.01. (MOI 0.01
ensures multiple replication cycles over 5 days).

e Mock Control: Cells + Medium (No Virus).

¢ Virus Control: Cells + Virus (No Drug).
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» Plating: Add
of the infected cell suspension to 96-well plates containing

of the pre-diluted DPC 083.
 Incubation: Incubate plates at 37°C, 5% CO2 for 5 days. Do not disturb the monolayer.

Phase 3: Readout (XTT) 6. Reagent Prep: Mix XTT labeling reagent with electron coupling
reagent (PMS) immediately before use. 7. Staining: Add

of XTT mixture to each well. 8. Development: Incubate for 4 hours at 37°C. Viable cells will
reduce XTT to an orange formazan dye. 9. Quantification: Measure absorbance (OD) at 450
nm (reference 650 nm) using a microplate reader.

Visualization: Assay Workflow

Start: MT-4 Cells
(Exponential Phase)

Viral Inoculation DPC 083 Dilution
(MOI 0.01) (Serial 5-fold)
Co-Culture

(Cells + Virus + Drug)

:

Incubation
(5 Days @ 37°C)

Add XTT Reagent
(Metabolic Reduction)

Measure OD 450nm
(Calculate 1C50)
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Figure 2: High-Throughput XTT Susceptibility Assay Workflow.
Data Analysis & Validation
To ensure scientific integrity, the assay must be self-validating using the following criteria:

o Cytotoxicity Check: Run a parallel plate with Cells + DPC 083 (No Virus). If DPC 083
reduces viability in uninfected cells (CC50) near the IC50, the antiviral effect is an artifact of
toxicity.

o Target: Selectivity Index (
) should be >1000.

 Virus Control Validity: The Virus Control (VC) wells must show >80% cell death (low OD)
compared to Mock Control. If VC wells are viable, the MOI was too low.

o Calculation:

Calculate IC50 using non-linear regression (4-parameter logistic curve).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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